trans-4-Cyclohexyl-L-proline is a non-natural, cyclic amino acid. It serves as a crucial chiral building block in organic synthesis, particularly in the pharmaceutical industry. This compound is a key intermediate in synthesizing various pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor, fosinopril sodium [, ].
From L-Pyroglutamic Acid: This method involves the condensation of (S)-hydroxymethyl-5-pyrrolidone-2 (derived from L-glutamic acid) with benzaldehyde [, ]. This is followed by alkylation using 3-bromocyclohexene and subsequent reduction to yield trans-4-Cyclohexyl-L-prolinol, which is then converted to trans-4-Cyclohexyl-L-proline.
Hydrogenation of trans-4-Phenyl-L-proline: This approach utilizes ruthenium on carbon as a catalyst to hydrogenate the phenyl group of trans-4-Phenyl-L-proline, leading to the formation of trans-4-Cyclohexyl-L-proline []. This method is considered efficient and suitable for large-scale synthesis due to the safety and effectiveness of the catalyst.
Nine-Step Synthesis: A laboratory-scale nine-step synthesis has also been reported, achieving a total yield of 25% with 99.7% purity []. This method involves multiple steps and provides a detailed protocol for obtaining high-purity trans-4-Cyclohexyl-L-proline.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4